molecular formula C16H19N3O B10980046 2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B10980046
M. Wt: 269.34 g/mol
InChI Key: KCQDIRNCRXBMDW-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines an oxazole ring with a nitrile group and an amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-methylpropylamine with 2-phenylethylamine to form an intermediate, which is then cyclized to form the oxazole ring. The nitrile group is introduced in the final step through a cyanation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce primary amines.

Scientific Research Applications

2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The oxazole ring and nitrile group can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its combination of an oxazole ring with a nitrile group and an amino substituent. This structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

2-(2-methylpropyl)-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H19N3O/c1-12(2)10-15-19-14(11-17)16(20-15)18-9-8-13-6-4-3-5-7-13/h3-7,12,18H,8-10H2,1-2H3

InChI Key

KCQDIRNCRXBMDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(O1)NCCC2=CC=CC=C2)C#N

Origin of Product

United States

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